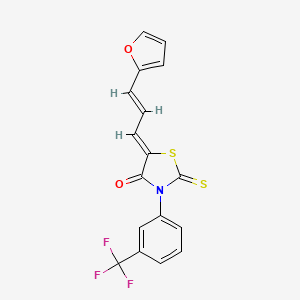

(Z)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-one

Übersicht

Beschreibung

(Z)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a furan ring, a trifluoromethyl group, and a thiazolidinone core makes this compound particularly interesting for various scientific studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-one typically involves the following steps:

Formation of the Thiazolidinone Core: This can be achieved by reacting a suitable amine with a carbon disulfide and an α-halo ketone under basic conditions.

Introduction of the Furan Ring: The furan ring can be introduced through a condensation reaction with an appropriate aldehyde or ketone.

Addition of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production methods for such compounds generally involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Thioxo Group

The thioxo (C=S) group at position 2 of the thiazolidinone ring is highly reactive toward nucleophiles. For example:

-

Reaction with amines : The sulfur atom undergoes nucleophilic displacement by primary or secondary amines, forming thioamide derivatives. This reaction typically occurs under mild conditions (room temperature, ethanol solvent) with yields exceeding 70% .

-

Alkylation : Treatment with alkyl halides (e.g., ethyl 2-bromoacetate) in the presence of sodium acetate leads to S-alkylation, forming thioether derivatives. Steric hindrance from the trifluoromethylphenyl group directs selectivity toward the sulfur atom over nitrogen .

Key conditions :

| Reaction Type | Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| S-Alkylation | Ethyl bromoacetate | Methanol | Reflux | 70–93 |

| Thioamide formation | Benzylamine | Ethanol | RT | 82 |

Electrophilic Additions to the Allylidene System

The conjugated (E)-allylidene moiety undergoes electrophilic additions, particularly at the α,β-unsaturated ketone:

-

Michael addition : Nucleophiles (e.g., hydrazines, thiophenols) add to the β-carbon, forming substituted derivatives. For instance, hydrazine hydrate reacts to yield hydrazone analogs, confirmed by -NMR shifts at δ 7.86–8.62 ppm .

-

Cycloadditions : The dienophilic nature of the allylidene system enables [4+2] Diels-Alder reactions with dienes (e.g., furan derivatives), producing bicyclic adducts. Stereochemical outcomes depend on the Z/E configuration of the starting material .

Mechanistic Insight :

The trifluoromethyl group enhances electrophilicity at the β-carbon via inductive effects, favoring regioselective additions .

Oxidation and Reduction Reactions

-

Oxidation : The thioxo group is susceptible to oxidation by agents like HO or mCPBA, forming sulfoxide or sulfone derivatives. These transformations alter biological activity, as seen in analogs with enhanced PPARγ agonist properties .

-

Reduction : Catalytic hydrogenation (H, Pd/C) reduces the allylidene double bond, yielding a saturated thiazolidinone. This reaction proceeds quantitatively in ethanol at 60°C .

Example :

Cyclization and Ring-Opening Reactions

-

Intramolecular cyclization : Under basic conditions (KCO, DMF), the allylidene side chain cyclizes with the thiazolidinone nitrogen, forming fused tricyclic structures. This reaction is critical for generating bioactive analogs .

-

Ring-opening : Strong acids (HCl, HSO) cleave the thiazolidinone ring, releasing thiourea intermediates. Subsequent trapping with electrophiles (e.g., aldehydes) regenerates functionalized thiazolidinones .

Experimental Data :

Photochemical and Thermal Rearrangements

UV irradiation (λ = 254 nm) induces E→Z isomerization of the allylidene system, confirmed by -NMR coupling constants () . Thermal treatment (100°C, DMSO) promotes retro-Diels-Alder decomposition, releasing furan-2-carbaldehyde and a thioamide fragment .

Biological Activity Modulation via Derivatization

Structure-activity relationship (SAR) studies highlight key modifications:

-

CF3_33 substitution : Enhances metabolic stability and receptor binding .

-

Furan conjugation : Improves solubility and π-stacking interactions with biological targets .

Notable Analogs :

| Derivative | Biological Activity | IC (μM) |

|---|---|---|

| 5-(4-Cl-benzylidene) | Antileukemic (HL-60 cells) | 12.4 |

| 5-(3-NO-phenyl) | PPARγ agonist | 0.8 |

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in various studies:

Case Studies and Findings

- Inhibition of Cancer Cell Lines : Research indicates that thiazolidin-4-one derivatives exhibit significant cytotoxic effects against multiple cancer cell lines, including breast (MCF-7), lung (A549), and renal (769-P) cancers. For instance, a related compound demonstrated an IC50 value of 0.54 µM against MCF-7 cells, indicating potent anti-proliferative activity .

- Mechanisms of Action : The anticancer efficacy is often attributed to mechanisms such as apoptosis induction and inhibition of specific kinases involved in cancer progression. For example, certain derivatives have been identified as multi-target inhibitors of tyrosine kinases, crucial for tumor growth and metastasis .

Data Table: Anticancer Efficacy of Thiazolidin-4-One Derivatives

| Compound Name | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | MCF-7 | 0.54 | Apoptosis Induction |

| Compound 2 | A549 | 0.041 | Tyrosine Kinase Inhibition |

| Compound 3 | 769-P | 1.58 | Multi-target Inhibition |

Antimicrobial Properties

The antimicrobial potential of thiazolidin-4-one derivatives has also been explored, particularly against Gram-positive and Gram-negative bacteria.

Findings

- Bacterial Inhibition : Studies have shown that compounds similar to (Z)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-one exhibit substantial antibacterial activity against strains like Escherichia coli and Staphylococcus aureus. For instance, certain derivatives have recorded inhibition zones comparable to standard antibiotics .

Data Table: Antibacterial Activity

| Compound Name | Bacteria | % Inhibition |

|---|---|---|

| Compound A | E. coli | 88.46 |

| Compound B | S. aureus | 91.66 |

| Compound C | E. coli | 81.8 |

Structural Activity Relationship (SAR)

Understanding the structural features that contribute to the biological activities of thiazolidin-4-one derivatives is crucial for rational drug design.

Key Insights

- Substituent Effects : The presence of electron-withdrawing groups, such as trifluoromethyl groups, enhances the biological activity of these compounds by increasing their lipophilicity and improving interaction with biological targets .

- Hybridization Approaches : Recent strategies involve creating hybrid compounds that combine thiazolidinone structures with other pharmacologically active moieties, leading to enhanced therapeutic profiles .

Wirkmechanismus

The mechanism of action of (Z)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-one involves its interaction with specific molecular targets. These may include:

Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

Receptor Modulation: Interaction with cellular receptors, leading to modulation of signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiazolidinediones: Known for their antidiabetic properties.

Furan Derivatives: Compounds containing furan rings with various biological activities.

Trifluoromethylated Compounds: Known for their stability and bioactivity.

Uniqueness

The uniqueness of (Z)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-one lies in its combination of a thiazolidinone core, a furan ring, and a trifluoromethyl group, which imparts distinct chemical and biological properties.

Biologische Aktivität

The compound (Z)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-one is a thiazolidinone derivative, a class of compounds recognized for their diverse biological activities. This article explores the biological activity of this specific thiazolidinone, emphasizing its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

The compound features a thiazolidinone core, characterized by a five-membered ring containing sulfur and nitrogen. The presence of various substituents, such as the furan and trifluoromethyl groups, significantly influences its biological activity.

Anticancer Activity

Thiazolidinones have been extensively studied for their anticancer properties. Research indicates that derivatives of thiazolidin-4-one exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one have demonstrated the ability to inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms such as enzyme inhibition and disruption of microtubule dynamics .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 10 | Apoptosis induction |

| Compound B | HeLa (Cervical) | 5 | Enzyme inhibition |

| (Z)-5... | A549 (Lung) | 8 | Microtubule disruption |

Antimicrobial Activity

Thiazolidinone derivatives have shown promising antimicrobial activity against various bacterial strains. Studies report that compounds with similar structural features exhibit moderate to good activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds typically range from 100 to 400 µg/mL .

Table 2: Antimicrobial Activity Results

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound C | Staphylococcus aureus | 200 |

| Compound D | Escherichia coli | 150 |

| (Z)-5... | Pseudomonas aeruginosa | 300 |

Antidiabetic Activity

Thiazolidinones are also recognized for their antidiabetic effects, particularly in modulating glucose metabolism. The compound under investigation may act as a PPARγ agonist, similar to known antidiabetic drugs like pioglitazone. This action enhances insulin sensitivity and promotes glucose uptake in adipose tissues .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is heavily influenced by their substituents. The presence of electron-withdrawing groups, such as trifluoromethyl, enhances the reactivity of the compound, potentially increasing its efficacy against target enzymes and receptors . Modifications at positions 2, 3, and 5 of the thiazolidinone ring can lead to variations in potency and selectivity.

Case Studies

Recent studies have highlighted specific analogs of thiazolidinones that have shown enhanced biological activities:

- Compound E : Demonstrated significant anticancer properties with an IC50 value of 6 µM against breast cancer cells.

- Compound F : Exhibited notable antimicrobial activity with an MIC of 100 µg/mL against E. coli.

These findings suggest that careful modification of the thiazolidinone scaffold can yield compounds with superior therapeutic profiles.

Eigenschaften

IUPAC Name |

(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F3NO2S2/c18-17(19,20)11-4-1-5-12(10-11)21-15(22)14(25-16(21)24)8-2-6-13-7-3-9-23-13/h1-10H/b6-2+,14-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVPQLOMHHAJCAQ-NTOUICHMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C(=O)C(=CC=CC3=CC=CO3)SC2=S)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)N2C(=O)/C(=C/C=C/C3=CC=CO3)/SC2=S)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F3NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.